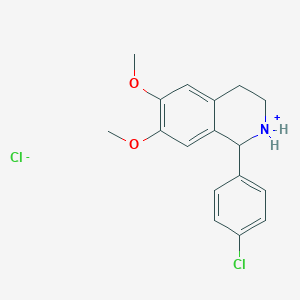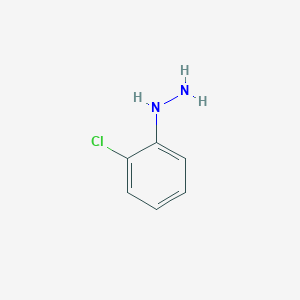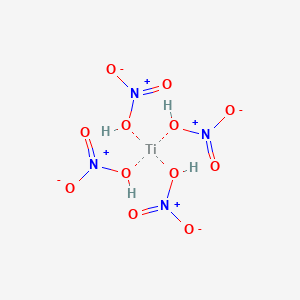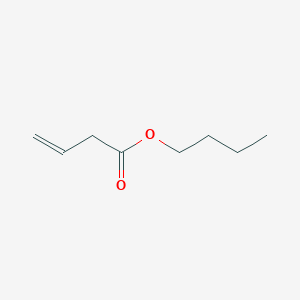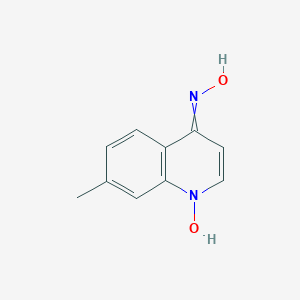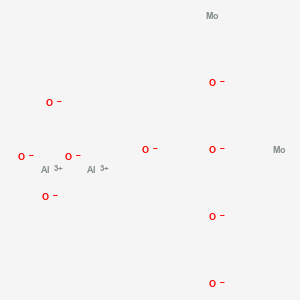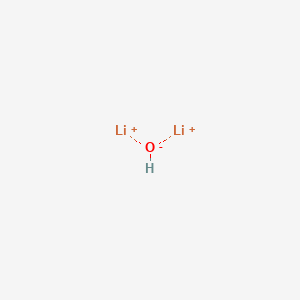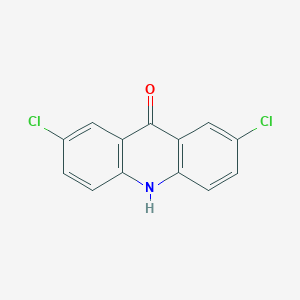
2,7-Dichloroacridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dichloroacridin-9(10H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound with a molecular formula of C13H6Cl2NO. This compound is widely used in the field of biochemistry and pharmacology due to its ability to interact with biological systems.
作用机制
The mechanism of action of 2,7-Dichloroacridin-9(10H)-one is not fully understood. However, it is believed to interact with biological systems through intercalation and electrostatic interactions. It has been shown to bind to DNA and RNA, resulting in the inhibition of DNA replication and transcription. Additionally, 2,7-Dichloroacridin-9(10H)-one has been shown to interact with ion channels, resulting in the modulation of cellular signaling pathways.
生化和生理效应
2,7-Dichloroacridin-9(10H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of ion channels. Additionally, 2,7-Dichloroacridin-9(10H)-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,7-Dichloroacridin-9(10H)-one in lab experiments is its ability to interact with biological systems. It is a versatile compound that can be used to study a wide range of biological processes. Additionally, 2,7-Dichloroacridin-9(10H)-one is relatively easy to synthesize and can be obtained in moderate yields. However, one of the limitations of using 2,7-Dichloroacridin-9(10H)-one is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, making it necessary to use caution when handling this compound.
未来方向
There are many potential future directions for the use of 2,7-Dichloroacridin-9(10H)-one in scientific research. One potential direction is the development of new drugs for the treatment of cancer and infectious diseases. Additionally, 2,7-Dichloroacridin-9(10H)-one could be used to study the role of ion channels in cellular signaling and the development of new drugs for the treatment of neurological disorders. Furthermore, the use of 2,7-Dichloroacridin-9(10H)-one as a fluorescent probe could be expanded to study the interactions between DNA and proteins in greater detail. Overall, the potential applications of 2,7-Dichloroacridin-9(10H)-one in scientific research are vast and exciting.
Conclusion:
In conclusion, 2,7-Dichloroacridin-9(10H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in the field of biochemistry and pharmacology due to its ability to interact with biological systems. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,7-Dichloroacridin-9(10H)-one have been discussed in this paper. The potential applications of 2,7-Dichloroacridin-9(10H)-one in scientific research are vast and exciting, and further research in this area is warranted.
合成方法
The synthesis of 2,7-Dichloroacridin-9(10H)-one involves a reaction between 2,7-dichloroacridine and acetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 2,7-Dichloroacridin-9(10H)-one. The yield of this reaction is moderate, and the purity of the product can be improved through recrystallization.
科学研究应用
2,7-Dichloroacridin-9(10H)-one has been extensively used in scientific research due to its ability to interact with biological systems. It has been used as a fluorescent probe to study the interactions between DNA and proteins. It has also been used to study the mechanism of action of various drugs and to investigate the role of ion channels in cellular signaling. Additionally, 2,7-Dichloroacridin-9(10H)-one has been used in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.
属性
CAS 编号 |
10352-33-7 |
|---|---|
产品名称 |
2,7-Dichloroacridin-9(10H)-one |
分子式 |
C13H7Cl2NO |
分子量 |
264.1 g/mol |
IUPAC 名称 |
2,7-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
InChI 键 |
XJJONGZIEZYSIP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



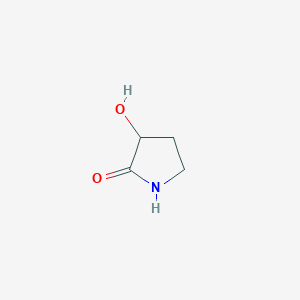
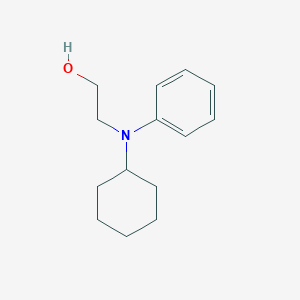
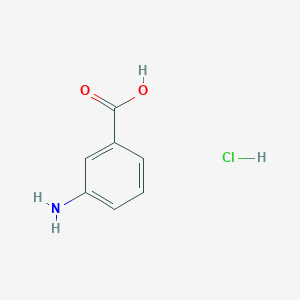
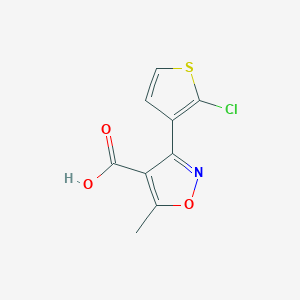
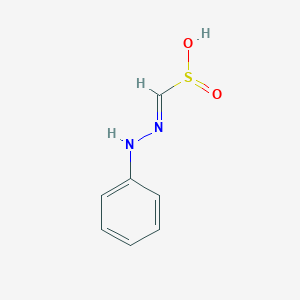
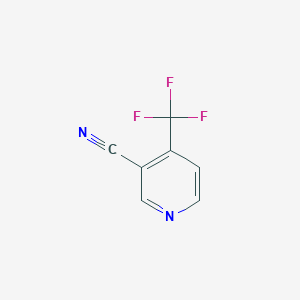
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
